Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE: is an organic compound with a complex structure, featuring a thiophene ring substituted with ethyl, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common route starts with the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid. This intermediate is then converted to 2-chloro-5-nitrobenzamide through an amination reaction. The final step involves the formation of the thiophene ring and esterification to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The ethyl group on the thiophene ring can be substituted with other alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzamide
- 2-Chloro-5-nitrobenzoic acid
- Ethyl 2-(2-chloro-5-nitrobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate
Uniqueness: ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C16H15ClN2O5S |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O5S/c1-3-10-8-12(16(21)24-4-2)15(25-10)18-14(20)11-7-9(19(22)23)5-6-13(11)17/h5-8H,3-4H2,1-2H3,(H,18,20) |
InChI Key |
VOIUSUOXVCSUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)OCC |
Origin of Product |
United States |
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